

A Comparative Analysis of Imatinib Across Species: A Guide for Researchers

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Compound of Interest

Compound Name: *Elaawcrwgflallppgiag*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Imatinib's performance across various species. The information is compiled from extensive experimental data to support preclinical and translational research.

Imatinib is a potent and selective inhibitor of several protein tyrosine kinases, including Bcr-Abl, c-Kit, and platelet-derived growth factor receptor (PDGFR).[1] It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Understanding the species-specific differences in its pharmacokinetics, metabolism, and toxicity is crucial for the accurate interpretation of preclinical data and its extrapolation to human clinical outcomes.

Pharmacokinetic Profile: A Cross-Species Comparison

The pharmacokinetic profile of Imatinib exhibits notable variations across different species. These differences in absorption, distribution, metabolism, and excretion are critical considerations in preclinical model selection and dose-response studies.

Table 1: Comparative Pharmacokinetic Parameters of Imatinib

Parameter	Human	Monkey (Non-human Primate)	Dog	Rat	Mouse
Dose (mg/kg)	~6 (400mg adult)	15 (i.v.), 30 (p.o.)	10 (p.o.)	50 (p.o.)	50 (p.o.)
Tmax (h)	2-4[2]	~4.4 (p.o.)[3]	4-9[4]	~8	~1
Cmax (µg/mL)	1.5-2.6[1][2]	0.4-1.4 (p.o.) [3]	~1.6	~3.5	~1.5
AUC (µg·h/mL)	~40 (steady state)[5]	~7.8 (p.o.)[3]	~104[4]	~45	~6
Half-life (t _{1/2}) (h)	~18[1][2]	~4.4 (p.o.)[3]	~10.4 (p.o.) [4]	~6	~2
Bioavailability (%)	98[1]	-	-	-	-

Note: The presented values are approximations derived from multiple studies and may vary based on the specific experimental conditions, including dose, formulation, and analytical methodology.

Plasma Protein Binding

Imatinib is highly bound to plasma proteins, primarily albumin and alpha1-acid glycoprotein.[1] The extent of binding, however, shows species-dependent differences, which can influence the free drug concentration and, consequently, its efficacy and toxicity.

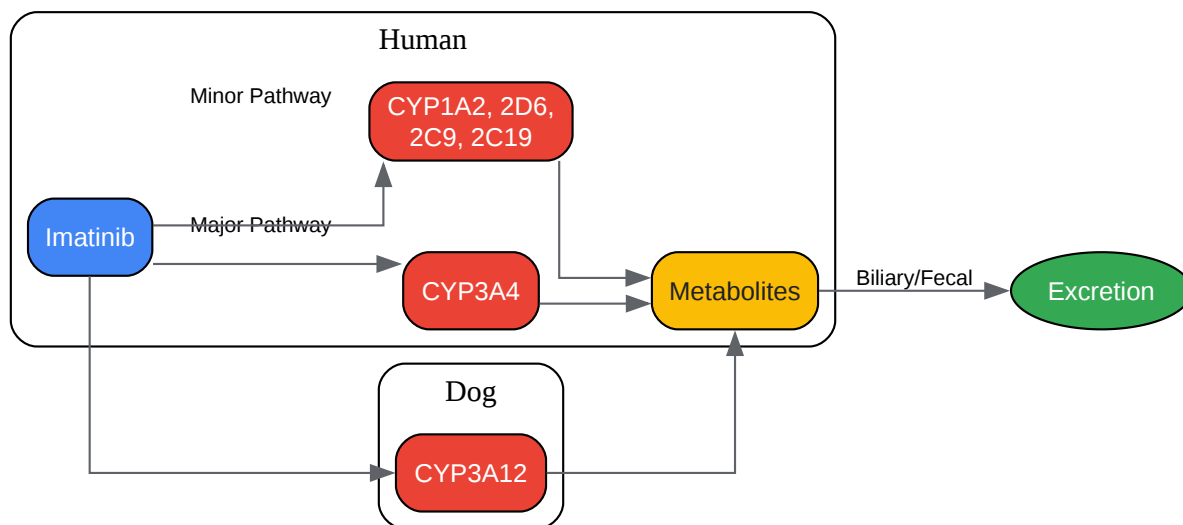
Table 2: In Vitro Plasma Protein Binding of Imatinib

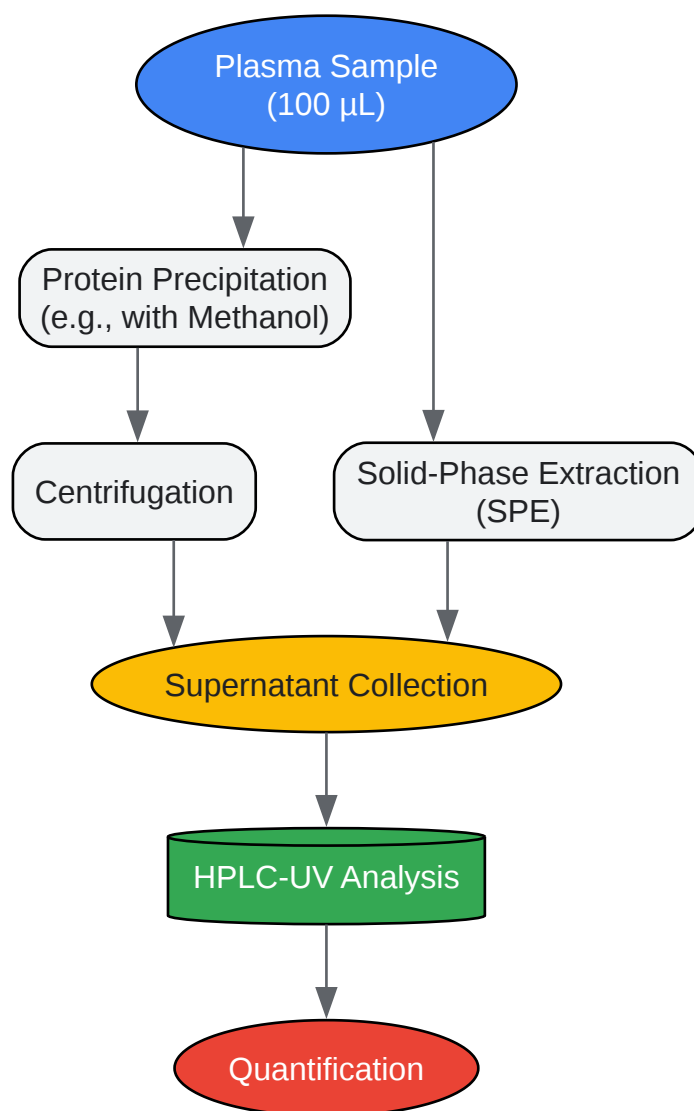
Species	Unbound Fraction (%)
Human	2.3 - 6.5
Monkey	7.6 - 19
Dog	7.6 - 19
Rat	2.3 - 6.5
Mouse	2.3 - 6.5

Metabolism Overview

The biotransformation of Imatinib is a critical determinant of its clearance and the generation of active or inactive metabolites. The primary metabolic pathway across species involves oxidation, with the cytochrome P450 (CYP) system playing a central role.

In humans, CYP3A4 is the major enzyme responsible for the metabolism of Imatinib, leading to the formation of its main active metabolite, the N-desmethyl piperazine derivative (CGP74588). [1][6] Other CYP isoforms, such as CYP1A2, CYP2D6, CYP2C9, and CYP2C19, contribute to a lesser extent.[6] While comprehensive comparative metabolic profiling is limited, studies in dogs have identified CYP3A12 as a key enzyme in Imatinib metabolism.[4] Interspecies variations in CYP enzyme expression and activity can lead to different metabolite profiles and pharmacokinetic behaviors.





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